Boc-arg(boc)2-OH
CAS No.: 97745-69-2
Cat. No.: VC21543958
Molecular Formula: C21H38N4O8
Molecular Weight: 474.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97745-69-2 |
|---|---|
| Molecular Formula | C21H38N4O8 |
| Molecular Weight | 474.5 g/mol |
| IUPAC Name | (2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
| Standard InChI | InChI=1S/C21H38N4O8/c1-19(2,3)31-16(28)23-13(14(26)27)11-10-12-22-15(24-17(29)32-20(4,5)6)25-18(30)33-21(7,8)9/h13H,10-12H2,1-9H3,(H,23,28)(H,26,27)(H2,22,24,25,29,30)/t13-/m0/s1 |
| Standard InChI Key | BGOFOVHACSQSIE-ZDUSSCGKSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Introduction
(S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid is a complex organic compound derived from the amino acid arginine. It features multiple tert-butoxycarbonyl (Boc) protective groups, which are crucial for enhancing stability and selectivity during peptide synthesis. This compound is significant in medicinal chemistry due to its potential biological activities, primarily linked to its guanidine moiety.
Synthesis Methods
The synthesis of (S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid typically involves the reaction of arginine with di-tert-butyl dicarbonate (Boc2O) in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under basic conditions. The product is purified by recrystallization or chromatography.
| Step | Description |
|---|---|
| 1. | Dissolve arginine in an organic solvent (e.g., DMF or DCM) |
| 2. | Add di-tert-butyl dicarbonate (Boc2O) to the solution |
| 3. | Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete |
| 4. | Purify the product by recrystallization or chromatography |
Chemical Reactions
This compound undergoes various chemical reactions, including deprotection and coupling reactions. Deprotection involves removing the Boc groups using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Coupling reactions involve forming peptide bonds with other amino acids using reagents like N,N’-diisopropylcarbodiimide (DIC) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).
| Reaction Type | Reagents and Conditions |
|---|---|
| Deprotection | TFA in dichloromethane or HCl in dioxane |
| Coupling | DIC or HBTU in DMF or DCM |
Biological Activity and Applications
The biological activity of (S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid is primarily linked to its guanidine moiety, which has been associated with various pharmacological effects. This compound is used in the synthesis of peptides and other complex molecules, contributing to research in chemistry, biology, medicine, and industry. It is particularly utilized in the development of peptide-based drugs and prodrugs with anticancer activity.
| Field | Application |
|---|---|
| Chemistry | Building block for peptide synthesis |
| Biology | Study of protein-protein interactions and enzyme mechanisms |
| Medicine | Development of peptide-based drugs and prodrugs with anticancer activity |
| Industry | Production of cosmetics and other consumer products |
Comparison with Similar Compounds
(S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid is unique due to its multiple Boc protective groups, which enhance stability and selectivity. Similar compounds include derivatives with fewer Boc groups, such as Boc-arg-OH, or those with different protective groups like Fmoc-arg(boc)2-OH.
| Compound | Unique Features |
|---|---|
| Boc-arg-OH | Single Boc group |
| Fmoc-arg(boc)2-OH | Additional fluorenylmethyloxycarbonyl (Fmoc) group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume